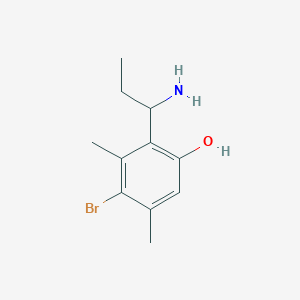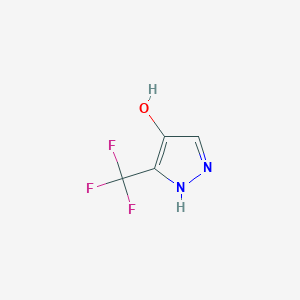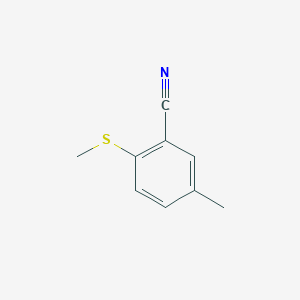
5-Methyl-2-(methylthio)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(methylthio)benzonitrile is an organic compound with the molecular formula C9H9NS It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylthio)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-bromobenzonitrile with sodium methylthiolate. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
5-Methyl-2-bromobenzonitrile+NaSCH3→this compound+NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.
化学反应分析
Types of Reactions
5-Methyl-2-(methylthio)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 5-Methyl-2-(methylsulfinyl)benzonitrile, 5-Methyl-2-(methylsulfonyl)benzonitrile
Reduction: 5-Methyl-2-(methylthio)benzylamine
Substitution: Various substituted benzonitriles depending on the nucleophile used
科学研究应用
5-Methyl-2-(methylthio)benzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Methyl-2-(methylthio)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds with active site residues, while the methylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Methylbenzonitrile: Lacks the methylthio group, resulting in different chemical reactivity and applications.
2-(Methylthio)benzonitrile: Similar structure but without the additional methyl group, leading to variations in physical and chemical properties.
5-Methylbenzonitrile:
Uniqueness
5-Methyl-2-(methylthio)benzonitrile is unique due to the presence of both a methyl and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.
属性
分子式 |
C9H9NS |
|---|---|
分子量 |
163.24 g/mol |
IUPAC 名称 |
5-methyl-2-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C9H9NS/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,1-2H3 |
InChI 键 |
MJVPKVJGYKZWCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)SC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


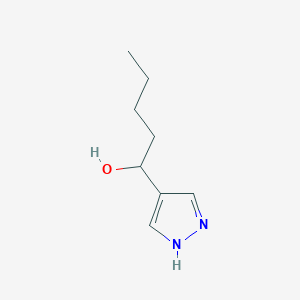
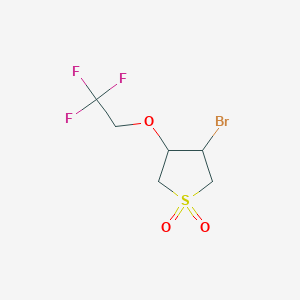
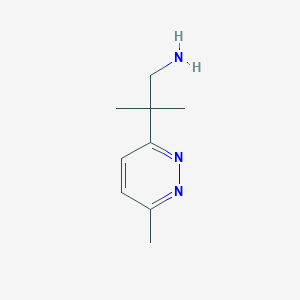
![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
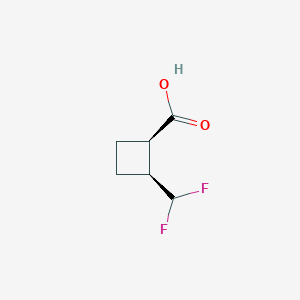
![5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13333239.png)
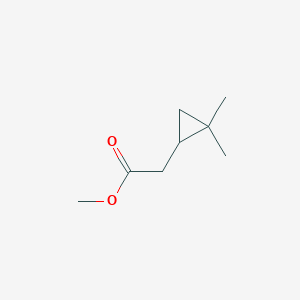
![2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13333253.png)

![3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine](/img/structure/B13333260.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine](/img/structure/B13333266.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13333268.png)
